Cas no 2034442-39-0 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a synthetic organic compound with potential applications in medicinal chemistry. Characterized by its unique chlorothiophenyl and methoxy groups, this compound offers versatility in chemical transformations. Its structural complexity may contribute to diverse pharmacological activities.
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide structure
2034442-39-0 structure
Product Name:N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
CAS No:2034442-39-0
MF:C15H16ClNO3S
MW:325.8104
CID:5354015
Update Time:2025-10-31

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
    • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-phenoxyacetamide
    • Inchi: 1S/C15H16ClNO3S/c1-19-12(13-7-8-14(16)21-13)9-17-15(18)10-20-11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,17,18)
    • InChI Key: QVQXQYJLBYGSBG-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(C([H])([H])OC2C([H])=C([H])C([H])=C([H])C=2[H])=O)OC([H])([H])[H])S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 326
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Pricemore >>

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Additional information on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide (CAS No. 2034442-39-0)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide (CAS No. 2034442-39-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, combines elements of thiophene, chloro, methoxy, and phenoxy groups, making it a promising candidate for various biochemical applications.

The molecular framework of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide incorporates a thiophene ring, which is a heterocyclic compound known for its stability and versatility in medicinal chemistry. The presence of a chloro substituent at the 5-position of the thiophene ring enhances its reactivity, allowing for further functionalization and modification. Additionally, the methoxy and phenoxy groups contribute to the compound's solubility and interaction with biological targets, making it an attractive molecule for drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The structural features of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide align well with this trend, as it exhibits potential pharmacological properties that could be exploited in the treatment of various diseases. Specifically, studies have suggested that this compound may possess anti-inflammatory, antimicrobial, and anti-cancer effects, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the chloro group into the thiophene ring is a critical step, as it dictates the subsequent modifications that can be performed. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels.

The pharmacokinetic properties of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide are also of great interest. Initial studies have indicated that this compound exhibits moderate bioavailability and a favorable half-life when administered orally. These characteristics make it a promising candidate for further development into an oral therapeutic agent. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

In the context of drug discovery, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide represents an example of how structural diversity can lead to novel pharmacological effects. By combining different functional groups in a carefully designed manner, researchers can create molecules with tailored properties that may offer advantages over existing treatments. This approach underscores the importance of innovative chemical synthesis in advancing pharmaceutical science.

The role of computational chemistry in the study of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify potential lead compounds for further optimization. As computational methods continue to improve, their integration into drug discovery pipelines is becoming increasingly essential.

Ethical considerations are also paramount when developing new pharmaceuticals like N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide. Ensuring that research is conducted responsibly and with respect for all stakeholders is crucial for building trust and advancing scientific progress. This includes adherence to regulatory guidelines, maintaining transparency in research methodologies, and engaging with communities affected by pharmaceutical development.

The future prospects for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide strong>] are promising, given its unique structural features and potential therapeutic applications. As more research emerges on its pharmacological properties, it may pave the way for new treatments in areas such as oncology, immunology, and neurology. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies will be essential to translate these findings into tangible benefits for patients worldwide.

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